molecular formula C22H23NO4S B270521 N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide

N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide

Katalognummer B270521
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: XUNUMEKTXQORBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide, also known as SBI-425, is a small molecule inhibitor that has been developed for the treatment of various inflammatory and autoimmune diseases. This compound has gained attention in the scientific community due to its potential as a therapeutic agent for conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

Wirkmechanismus

N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide is a potent inhibitor of the IRE1α/XBP1 pathway, which is a key signaling pathway involved in the unfolded protein response (UPR). The UPR is a cellular stress response that is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum (ER). The IRE1α/XBP1 pathway is one of three branches of the UPR and is responsible for regulating the expression of genes involved in protein folding, secretion, and degradation. By inhibiting this pathway, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide can reduce the production of inflammatory cytokines and promote the resolution of inflammation.
Biochemical and Physiological Effects:
N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide can inhibit the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has been shown to reduce the activation of NF-κB, a key transcription factor involved in the regulation of immune and inflammatory responses. In animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has been shown to reduce inflammation and improve clinical symptoms.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide is its potent inhibitory activity against the IRE1α/XBP1 pathway. This makes it a promising therapeutic agent for the treatment of various inflammatory and autoimmune diseases. However, there are also some limitations to using N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide in lab experiments. For example, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the research and development of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide. One potential direction is to investigate the efficacy of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide in combination with other therapeutic agents for the treatment of inflammatory and autoimmune diseases. Additionally, further studies are needed to optimize the pharmacokinetic properties of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide, such as its solubility and half-life. Finally, more research is needed to fully understand the mechanism of action of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide and its potential as a therapeutic agent for other diseases beyond inflammatory and autoimmune conditions.

Synthesemethoden

The synthesis of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2,6-dimethoxybenzenesulfonyl chloride, which is reacted with 2-amino-4,6-dimethoxypyrimidine to produce 2,6-dimethoxy-N-(2-pyrimidinyl)benzenesulfonamide. This intermediate is then reacted with 2-(2-bromoethyl)-1,3-dioxane to produce the final product, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent for various inflammatory and autoimmune diseases. In preclinical studies, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has been shown to reduce inflammation in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

Eigenschaften

Produktname

N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide

Molekularformel

C22H23NO4S

Molekulargewicht

397.5 g/mol

IUPAC-Name

N-(3-spiro[1,3-dioxane-5,5//'-bicyclo[2.2.1]hept-2-ene]-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C22H23NO4S/c24-28(25,20-7-2-1-3-8-20)23-19-6-4-5-17(12-19)21-26-14-22(15-27-21)13-16-9-10-18(22)11-16/h1-10,12,16,18,21,23H,11,13-15H2

InChI-Schlüssel

XUNUMEKTXQORBN-UHFFFAOYSA-N

SMILES

C1C2CC3(C1C=C2)COC(OC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5

Kanonische SMILES

C1C2CC3(C1C=C2)COC(OC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.